XTT (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

XTT is a water-soluble tetrazolium salt widely used in colorimetric assays to assess cell viability, proliferation, and cytotoxicity. Its mechanism involves reduction by metabolically active cells to an orange, water-soluble formazan product, which eliminates the need for post-assay solubilization steps required by earlier tetrazolium reagents like MTT . XTT is particularly advantageous in high-throughput screening due to its compatibility with automated systems and reduced procedural complexity . Applications span mammalian cells, bacteria, fungi, and parasites such as Schistosoma mansoni .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XTT involves the reaction of tetrazolium salts with various aromatic compounds. The specific synthetic route for XTT includes the reaction of 3,4-tetrazolium with phenylaminocarbonyl and methoxy-nitro benzene sulfonic acid under controlled conditions. The reaction is typically carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, XTT is produced in large batches using automated reactors to ensure consistency and purity. The process involves the precise control of temperature, pH, and reaction time to optimize yield and quality. The final product is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

XTT primarily undergoes reduction reactions. When exposed to metabolically active cells, XTT is reduced to an orange formazan dye. This reduction is facilitated by mitochondrial dehydrogenases and other cellular oxidoreductases .

Common Reagents and Conditions

The reduction of XTT requires the presence of an electron-coupling reagent such as phenazine methosulfate. The reaction is typically carried out in a cell culture medium at physiological pH and temperature (37°C) .

Major Products

The major product of the reduction of XTT is the water-soluble orange formazan dye. This product is directly proportional to the number of viable cells in the sample and can be quantified using a spectrophotometer .

Scientific Research Applications

Cancer Research

XTT is commonly employed in cancer research to evaluate the viability of human cancer cell lines. It is particularly effective when used in conjunction with phenazine methosulfate, which enhances the reduction of XTT to its colored formazan product. This application allows researchers to screen potential anticancer agents by measuring the metabolic activity of treated cells compared to control groups.

Case Study: High-Throughput Screening

A study demonstrated the effectiveness of the XTT assay in high-throughput screening for potential hyperthermia sensitizers. The sensitivity of the XTT/PMS assay was sufficient for assessing thermal cell killing and thermotolerance, providing a rapid method for evaluating large chemical libraries for anticancer properties .

Microbiology

In microbiological studies, XTT is utilized to assess fungal growth and susceptibility. It has been particularly useful in studying biofilms formed by Candida species, where it allows researchers to evaluate drug susceptibility without disrupting biofilm structure.

Case Study: Fungal Susceptibility Testing

Research indicated that XTT can effectively measure metabolic activity in various Candida species, revealing significant variations in their ability to metabolize tetrazolium salts. This characteristic makes XTT a valuable tool for studying fungal infections and evaluating antifungal agents .

Antimicrobial Susceptibility Testing

XTT is also applied in testing antimicrobial susceptibility against various pathogens, including Staphylococcus species and Candida biofilms. The assay's ability to quantify viable cells through colorimetric changes provides a straightforward method for determining the effectiveness of antimicrobial agents.

Data Table: Applications of XTT

| Application Area | Specific Use Cases | Key Findings/Benefits |

|---|---|---|

| Cancer Research | Screening human cancer cell lines | Effective for evaluating potential anticancer agents |

| Microbiology | Fungal growth assessment (e.g., Candida) | Allows study of drug susceptibility without biofilm disruption |

| Antimicrobial Testing | Susceptibility testing against Staphylococcus and fungi | Provides quantitative data on microbial viability |

Cell Viability and Proliferation Assays

The XTT assay is widely recognized for its role in measuring cellular metabolic activity as an indicator of cell viability and proliferation. The reduction of XTT by dehydrogenase enzymes in metabolically active cells results in a highly colored, water-soluble formazan product that can be quantified using spectrophotometry.

Case Study: Cytotoxicity Assessment

In a study assessing cytotoxic effects of various compounds, the XTT assay demonstrated its capability to quantify cell viability accurately in response to treatments such as tumor necrosis factor alpha . This application highlights its importance in pharmacological research.

Mechanism of Action

The reduction of XTT to its formazan product is facilitated by cellular dehydrogenases and other oxidoreductases. The process involves the transfer of electrons from cellular NADH to XTT via an intermediate electron carrier such as phenazine methosulfate. This reduction occurs at the cell surface and is indicative of cellular metabolic activity .

Comparison with Similar Compounds

XTT vs. MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)

Key Differences:

- Solubility of Formazan Product: XTT produces a water-soluble formazan, whereas MTT generates an insoluble precipitate requiring DMSO or isopropanol for solubilization .

- Sensitivity: XTT demonstrates higher sensitivity in some cell lines due to enhanced signal-to-noise ratios. For example, in B lymphocyte assays, XTT yielded lower IC50 values (11.24 µg/mL) compared to MTT (14.45 µg/mL) .

- Permeability :

XTT’s negative charge limits cellular uptake, leading to extracellular reduction via transmembrane electron transport chains. In contrast, MTT passively diffuses into cells . - Phenazine Methosulfate (PMS) Requirement :

XTT requires PMS (an electron coupling agent) for optimal reduction, while PMS has minimal impact on MTT metabolism . - Interference :

Colored compounds (e.g., curcumin) can interfere with XTT absorbance readings, necessitating washing steps to mitigate artifacts .

Research Findings:

- Drug sensitivity profiles for human tumor cell lines were comparable between XTT-PMS and MTT .

- XTT outperformed MTT in detecting Schistosoma mansoni viability, enabling high-throughput antischistosomal drug discovery .

XTT vs. MTS (3-(4,5-Dimethylthiazol-2-yl)-5-(3-Carboxymethoxyphenyl)-2-(4-Sulfophenyl)-2H-Tetrazolium)

- Formazan Solubility : Both XTT and MTS produce water-soluble formazans, but MTS requires PMS for efficient reduction, similar to XTT .

- Sensitivity : XTT and MTS show higher sensitivity than MTT in lymphocyte proliferation assays, with correlation coefficients of 0.997 for bacterial viability detection .

Data Tables

Table 1: Comparative Properties of XTT, MTT, and MTS

Research Findings and Limitations

- Advantages of XTT :

- Limitations :

Biological Activity

XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene sulfonic acid hydrate) is a tetrazolium salt widely used in biological assays to evaluate cell viability, proliferation, and cytotoxicity. The XTT assay is particularly valued for its ability to measure metabolic activity in both eukaryotic and prokaryotic cells, providing a colorimetric readout that correlates with the number of viable cells.

The XTT assay operates on the principle that metabolically active cells can reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye. This reduction is primarily facilitated by mitochondrial dehydrogenases in eukaryotic cells and various oxidases in prokaryotic organisms. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified using a spectrophotometer at specific wavelengths (typically around 450 nm) .

1. Cell Viability and Proliferation

XTT is commonly employed to assess cell viability in response to various treatments, such as growth factors or cytotoxic agents. For instance, studies have shown that XTT can effectively quantify the effects of tumor necrosis factor α on cell proliferation, making it a valuable tool in cancer research .

2. Microbial Viability

The application of XTT extends to microbiology, where it has been used to evaluate bacterial viability under different environmental conditions. For example, research demonstrated that the XTT assay could serve as a reliable indicator of metabolic activity in bacteria like Pseudomonas putida and Candida species, allowing for assessments of their response to carbon starvation or presence of pollutants .

Study 1: Bacterial Viability Assessment

A study utilized the XTT assay to assess the metabolic activity of Pseudomonas putida KT2440 under varying carbon sources. The results indicated that the presence of Impranil enhanced metabolic activity compared to citrate alone, showcasing the assay's effectiveness in detecting changes in bacterial viability based on substrate availability .

| Condition | Metabolic Activity (OD450) |

|---|---|

| Citrate | 0.25 |

| Citrate + Impranil | 0.75 |

Study 2: Fungal Growth Evaluation

In another investigation focused on fungal species, including Candida albicans, researchers found significant variability in tetrazolium metabolism across different strains. The study highlighted the importance of standardizing conditions when using XTT for fungal assays, as differences in metabolic pathways could affect results .

| Species | XTT Reduction (%) |

|---|---|

| Candida albicans | 85 |

| Candida parapsilosis | 60 |

Limitations and Considerations

While XTT assays are widely used and provide valuable insights into cellular metabolism, certain limitations must be acknowledged:

- Species Variability : Different species may exhibit varied capacities for tetrazolium reduction, necessitating careful calibration and validation when interpreting results across species .

- Interference Factors : Compounds present in culture media or cellular extracts can interfere with the XTT reduction process, potentially leading to inaccurate readings if not properly controlled .

- Extraction Requirements : In some cases, additional steps such as solvent extraction may be required to enhance sensitivity and accuracy, particularly when assessing biofilms or complex matrices .

Q & A

Basic Research Questions

Q. What is the biochemical principle underlying the XTT assay for cell viability?

The XTT assay relies on the reduction of the tetrazolium salt XTT (sodium 3'-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene sulfonic acid hydrate) to water-soluble formazan by mitochondrial dehydrogenases in metabolically active cells. This reduction is dependent on NAD(P)H production via glycolysis, making the assay a proxy for cellular metabolic activity . Unlike MTT, XTT’s formazan product does not require solubilization steps, simplifying workflow .

Q. What are the essential components of an XTT assay protocol?

A standard protocol includes:

- XTT reagent : Dissolved in culture medium (e.g., RPMI 1640) at 1 mg/mL .

- Electron-coupling reagent : Typically phenazine methosulfate (PMS) or menadione to facilitate electron transfer from cellular NAD(P)H to XTT .

- Incubation : 4–24 hours at 37°C, with absorbance measured at 450–475 nm .

- Controls : Include blank wells (medium only) and untreated cell controls for normalization .

Q. How does the XTT assay compare to MTT or WST-8 in sensitivity and practicality?

XTT offers advantages over MTT due to its water-soluble product, eliminating the need for organic solvents. However, it may require optimization of PMS concentration to avoid cytotoxicity. Compared to WST-8, XTT has a broader dynamic range but may exhibit slower kinetics . Sensitivity varies by cell type; for example, XTT is preferred for adherent cells due to minimal interference from cell debris .

Advanced Research Questions

Q. How should researchers optimize XTT assay parameters for heterogeneous cell populations?

Key variables include:

- Incubation time : Test intervals (e.g., 4, 6, 8, 12 hours) to avoid over-reduction (signal saturation) or under-detection .

- Cell density : Ensure linear correlation between cell count and absorbance (e.g., 1×10³–1×10⁵ cells/well for 96-well plates) .

- PMS concentration : Titrate between 0.01–0.05 mM to balance electron transfer efficiency and cytotoxicity .

Q. What statistical methods are recommended for analyzing XTT data in drug sensitivity studies?

- Normalization : Express results as percentage viability relative to untreated controls, subtracting background absorbance from blank wells .

- Replicates : Use triplicate wells per condition to account for plate edge effects and technical variability .

- Analysis : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For dose-response curves, nonlinear regression (e.g., log(inhibitor) vs. response) calculates IC₅₀ values .

Q. How can discrepancies arise between XTT and alternative viability assays (e.g., ATP luminescence), and how are they resolved?

Discrepancies may stem from:

- Metabolic state : XTT measures dehydrogenase activity, which may not correlate with ATP levels in stressed or quiescent cells .

- Drug interference : Compounds affecting mitochondrial function (e.g., rotenone) may skew XTT results. Validate with a complementary assay (e.g., trypan blue exclusion) .

- PMS cytotoxicity : High PMS concentrations can artificially reduce viability; pre-test PMS tolerability for each cell line .

Q. What are the limitations of XTT in hypoxia or anaerobic conditions?

XTT reduction depends on oxygen-independent dehydrogenases, making it suitable for hypoxic environments. However, electron mediators like menadione may require oxygen for optimal activity. In anaerobic models, validate results with ATP-based assays .

Q. How is the XTT assay adapted for fungal or bacterial viability studies?

For microbial cells (e.g., Mycobacterium tuberculosis):

- Menadione substitution : Replace PMS with menadione sodium bisulfite (60 μM) to enhance electron transfer in non-mammalian systems .

- Extended incubation : Increase incubation to 3–6 hours for slower-metabolizing organisms .

- Interference control : Include heat-killed microbial controls to account for non-enzymatic XTT reduction .

Q. Methodological Best Practices

- Plate reader calibration : Ensure wavelength accuracy (470–475 nm for XTT formazan) and validate against a reference standard .

- Data normalization : Use parallel assays (e.g., LDH release) to distinguish cytotoxicity from cytostasis .

- Troubleshooting low signal : Increase cell density, extend incubation, or optimize PMS concentration .

Properties

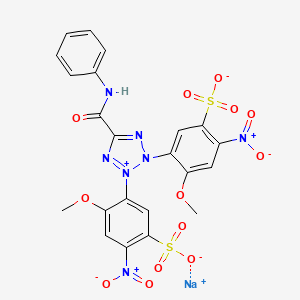

Molecular Formula |

C22H16N7NaO13S2 |

|---|---|

Molecular Weight |

673.5 g/mol |

IUPAC Name |

sodium;4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfonatophenyl)-5-(phenylcarbamoyl)tetrazol-3-ium-2-yl]-2-nitrobenzenesulfonate |

InChI |

InChI=1S/C22H17N7O13S2.Na/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2;/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40);/q;+1/p-1 |

InChI Key |

JACYMBNQPPWQML-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.